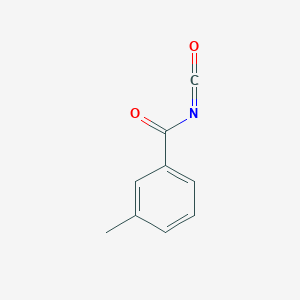

3-Methylbenzoyl isocyanate

Description

1.1 Synthesis and Structure 3-Methylbenzoyl isocyanate (C₉H₇NO₂) is synthesized via refluxing 3-methylbenzamide with excess oxalyl chloride in anhydrous 1,2-dichloroethane . The compound features a meta-methyl-substituted benzoyl group attached to a reactive isocyanate (–NCO) group. Its planar structure facilitates participation in nucleophilic reactions, particularly with amines or hydroxyl groups, forming urea or urethane linkages, respectively .

1.2 Applications

The compound is utilized in organic synthesis, such as in the preparation of heterocyclic derivatives like thiadiazole-based compounds . Its reactivity also makes it relevant in polymer chemistry, where isocyanates serve as crosslinkers in polyurethanes (PUs) .

Properties

IUPAC Name |

3-methylbenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVOTWKXBGOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504836 | |

| Record name | 3-Methylbenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5893-29-8 | |

| Record name | 3-Methylbenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methylbenzoyl isocyanate typically involves the reaction of 3-methylbenzoyl chloride with potassium cyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows: [ \text{3-Methylbenzoyl chloride} + \text{Potassium cyanate} \rightarrow \text{3-Methylbenzoyl isocyanate} + \text{Potassium chloride} ]

Industrial Production Methods: Industrial production of isocyanates, including 3-Methylbenzoyl isocyanate, often employs the phosgene method. This method involves the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

3-Methylbenzyl isocyanate undergoes nucleophilic addition with substrates containing -NH, -OH, or -SH groups:

Reaction with Amines

Primary and secondary amines react to form substituted ureas :

-

Example: Reaction with methylamine yields -methyl--(3-methylbenzyl)urea.

Reaction with Alcohols/Phenols

Alcohols or phenols form carbamates (urethanes) :

Reaction with Water

Hydrolysis proceeds slowly at ambient temperatures but accelerates under acidic/basic conditions or heat :

-

Exothermic reaction; excess water leads to 3-methylbenzylamine and CO₂, while limited water yields polymeric biurets .

Hydrolysis and Stability

Scientific Research Applications

3-Methylbenzoyl isocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of dyes, pesticides, and polymers

Mechanism of Action

The mechanism of action of 3-Methylbenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of urethanes and ureas. The compound can also undergo hydrolysis, leading to the formation of 3-methylbenzoic acid .

Comparison with Similar Compounds

Structural and Functional Analogues

Substituted Benzoyl Isocyanates

- 4-Methoxybenzoyl Isocyanate (C₉H₇NO₃): Features a para-methoxy group (–OCH₃), an electron-donating substituent that reduces the electrophilicity of the –NCO group compared to 3-methylbenzoyl isocyanate. This impacts reaction kinetics in PU synthesis, favoring slower but more controlled polymerization .

- 3-Fluoro-5-Methylphenyl Isocyanate (C₈H₆FNO): The electron-withdrawing fluorine atom at the meta position enhances –NCO reactivity, making it more suitable for high-performance adhesives or coatings requiring rapid curing .

Substituted Phenyl Isocyanates

- 3-Chloro-4-Methylphenyl Isocyanate (C₈H₆ClNO): The chlorine atom (electron-withdrawing) and methyl group (electron-donating) create a balance in reactivity. This compound is often used in flame-retardant polymers due to halogenated substituents .

- Methyl Isocyanate (CH₃NCO): A simpler aliphatic isocyanate with high volatility and toxicity. It is less stable than aromatic analogs like 3-methylbenzoyl isocyanate but critical in agrochemical production .

Isothiocyanate Analogues

- 3-Methylbenzoyl Isothiocyanate (C₉H₇NOS): Replaces the –NCO group with –NCS. The sulfur atom increases nucleophilicity, making it more reactive toward amines. Used in bioactive molecule synthesis .

Comparative Analysis (Table 1)

Reactivity and Performance in Polymer Chemistry

- Electron Effects : Electron-withdrawing groups (e.g., –Cl, –F) enhance –NCO reactivity, accelerating urethane formation, while electron-donating groups (e.g., –OCH₃, –CH₃) slow reactions but improve thermal stability .

- Steric Effects : The meta-methyl group in 3-methylbenzoyl isocyanate offers moderate steric hindrance, balancing reactivity and stability in crosslinking reactions .

Biological Activity

3-Methylbenzoyl isocyanate (CAS Number: 220566) is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

3-Methylbenzoyl isocyanate is an aromatic isocyanate characterized by the presence of a methyl group on the benzoyl moiety. Its chemical structure can be represented as follows:

This compound is known for its reactivity, particularly due to the isocyanate functional group, which can undergo various chemical transformations.

Antimicrobial Activity

Research has shown that 3-Methylbenzoyl isocyanate exhibits significant antimicrobial properties. A study indicated that compounds with isocyanate groups often demonstrate enhanced activity against various bacterial strains. For instance, derivatives of isocyanates have been reported to show Minimum Inhibitory Concentration (MIC) values as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Methylbenzoyl Isocyanate | Staphylococcus aureus | 6.3 |

| Escherichia coli | 12.5 |

Cytotoxicity

The cytotoxic effects of 3-Methylbenzoyl isocyanate have also been evaluated. In vitro studies demonstrated that it exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The cytotoxic mechanism may involve apoptosis induction and disruption of cellular metabolism .

The biological activity of 3-Methylbenzoyl isocyanate can be attributed to several mechanisms:

- Protein Modification : The isocyanate group can react with amino acids in proteins, leading to modifications that alter protein function and trigger cellular stress responses.

- Reactive Oxygen Species (ROS) Generation : Exposure to this compound may lead to increased ROS production, contributing to oxidative stress and subsequent cellular damage.

- Inhibition of Key Enzymes : Studies suggest that isocyanates can inhibit enzymes critical for cellular metabolism, thereby impacting cell viability.

Case Studies

- Occupational Exposure Studies : A notable case study involved workers exposed to methyl isocyanate in industrial settings, revealing respiratory issues and skin sensitization associated with prolonged exposure. These findings underscore the potential health risks posed by compounds in the same chemical family as 3-Methylbenzoyl isocyanate .

- Anticancer Research : Another study focused on the anticancer properties of related isocyanates, highlighting their potential in therapeutic applications against specific cancer types. The results indicated that these compounds could serve as lead candidates for drug development aimed at targeting resistant cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.